3,3,4,4-tetramethylcyclopentanone

Descripción general

Descripción

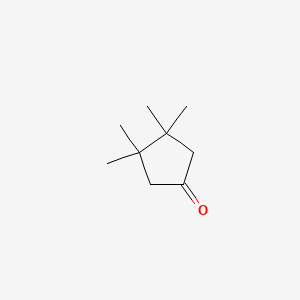

3,3,4,4-Tetramethylcyclopentanone is an organic compound with the molecular formula C9H16O It is a ketone derivative of cyclopentane, characterized by the presence of four methyl groups attached to the cyclopentane ring

Métodos De Preparación

The synthesis of 3,3,4,4-tetramethylcyclopentanone can be achieved through several routes. One common method involves the alkylation of cyclopentanone with methylating agents under controlled conditions . Another approach includes the use of Grignard reagents, where cyclopentanone is reacted with methyl magnesium bromide to introduce the methyl groups . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and specific temperature and pressure settings .

Análisis De Reacciones Químicas

3,3,4,4-Tetramethylcyclopentanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

TMC serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Synthesis of Chiral Ligands : TMC is utilized to synthesize chiral pre-ligands for catalysis. For instance, it has been used to produce (R)-3,3'-bis(tetramethylcyclopentadienyl)-2,2'-bismethoxy-1,1'-bisnaphthalene through reactions with lithium derivatives of bismethoxy compounds .

- Catalytic Applications : TMC has been employed in the preparation of titanium complexes that act as catalysts for olefin polymerization. These complexes exhibit enhanced catalytic properties due to the steric hindrance provided by the tetramethyl groups .

Pharmaceutical Applications

The compound's structural features contribute to its potential in pharmaceutical applications:

- Drug Development : TMC derivatives are explored for their biological activities. Research indicates that certain modifications of TMC can enhance anti-inflammatory and analgesic properties .

- Synthetic Intermediates : TMC is used as an intermediate in the synthesis of various pharmaceutical compounds, facilitating the development of new therapeutic agents .

Material Science Applications

TMC's unique properties also extend to materials science:

- Polymer Chemistry : The compound can be used to modify polymer matrices, enhancing their thermal stability and mechanical properties. Its incorporation into polymer systems can lead to improved performance in various applications .

- Cosmetic Formulations : TMC derivatives have been investigated for their potential use in cosmetic products due to their ability to act as UV filters, providing protection against harmful UV radiation .

Case Study 1: Synthesis of Chiral Ligands

In a notable study, TMC was reacted with (R)-3,3'-dilithium-2,2'-bismethoxy-1,1'-bisnaphthalene under controlled conditions to yield two new chiral pre-ligands. The resulting ligands demonstrated significant effectiveness in titanium-catalyzed polymerization reactions .

Case Study 2: Polymer Modification

A research project examined the effects of incorporating TMC into polycarbonate matrices. The results showed that TMC-modified polymers exhibited enhanced thermal stability and impact resistance compared to unmodified controls. This finding suggests potential applications in high-performance materials .

Mecanismo De Acción

The mechanism by which 3,3,4,4-tetramethylcyclopentanone exerts its effects depends on its interaction with molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products . The pathways involved often include the formation of intermediates that can further react to yield final products.

Comparación Con Compuestos Similares

3,3,4,4-Tetramethylcyclopentanone can be compared with other similar compounds such as:

Cyclopentanone: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.

3,3,5,5-Tetramethylcyclohexanone: A similar ketone with a six-membered ring, which exhibits different reactivity and physical properties due to ring size.

(2,3,4,4-Tetramethylcyclopentyl)methyl acetate: A derivative used as a sex pheromone in certain insects, showcasing unique biological activity.

The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and applications in various fields.

Actividad Biológica

3,3,4,4-Tetramethylcyclopentanone (CAS Number: 56077-22-6) is a cyclic ketone with a molecular formula of CHO. Its unique structure and properties make it a subject of interest in various fields, including organic chemistry and pharmacology. This article explores the biological activity of this compound through a review of relevant studies, highlighting its potential applications and effects.

- Molecular Weight : 140.23 g/mol

- Log P (Octanol-Water Partition Coefficient) : Approximately 2.40, indicating moderate lipophilicity.

- Boiling Point : Data not available; further studies are needed to establish thermal properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various extracts revealed that compounds similar to this compound showed notable antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds were reported to be as low as 62.5 µg/mL against E. coli and 78.12 µg/mL against S. aureus .

Antiproliferative Effects

In vitro studies have demonstrated the antiproliferative effects of compounds in the same class as this compound on cancer cell lines. For instance, extracts containing similar structures exhibited IC values of approximately 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 lung carcinoma cells . These findings suggest a potential role in cancer treatment strategies.

Study on Antimicrobial Properties

A study published in the journal Phytochemical Analysis investigated the biological activities of methanolic extracts from plant sources containing compounds similar to this compound. The study found that these extracts exhibited strong antibacterial activity and were effective against methicillin-resistant strains of Staphylococcus aureus (MRSA). The active components were analyzed using gas chromatography-mass spectrometry (GC-MS), confirming the presence of bioactive compounds .

Antiproliferative Research

Another significant study focused on the antiproliferative properties of various extracts containing similar cyclic ketones. The results indicated that these extracts could inhibit cell proliferation in cancer cell lines effectively. The mechanism of action was hypothesized to involve interaction with cellular pathways responsible for growth regulation .

Summary of Findings

Propiedades

IUPAC Name |

3,3,4,4-tetramethylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8(2)5-7(10)6-9(8,3)4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMDAOTZMLQKIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC1(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337767 | |

| Record name | Cyclopentanone, 3,3,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56077-22-6 | |

| Record name | Cyclopentanone, 3,3,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.